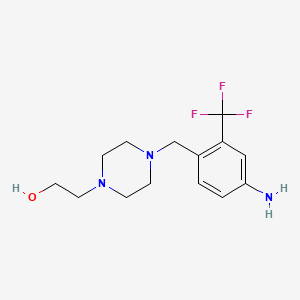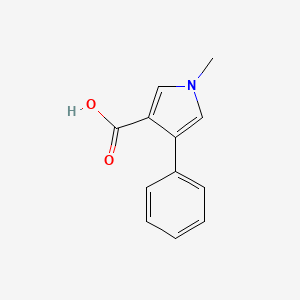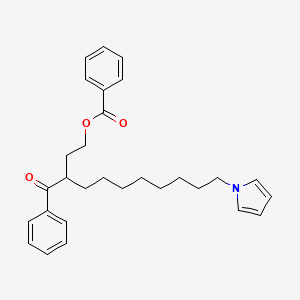
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is a complex organic compound with the molecular formula C29H35NO3 It is characterized by the presence of a benzoyl group, a pyrrole ring, and a long undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide reacts with the pyrrole derivative.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carboxylic acid and the alcohol group of the undecyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzoyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and pyrrole groups may interact with enzymes or receptors, modulating their activity. The undecyl chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzoyl-1H-pyrrole: Lacks the undecyl chain and benzoate ester, resulting in different chemical and biological properties.
11-(1H-Pyrrol-1-yl)undecanoic acid: Contains a carboxylic acid group instead of the benzoyl and benzoate groups.
3-Benzoylbenzoic acid: Lacks the pyrrole ring and undecyl chain, leading to different reactivity and applications.
Uniqueness
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the benzoyl group, pyrrole ring, and undecyl chain allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C29H35NO3 |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
(3-benzoyl-11-pyrrol-1-ylundecyl) benzoate |
InChI |
InChI=1S/C29H35NO3/c31-28(25-15-8-5-9-16-25)26(20-24-33-29(32)27-18-10-6-11-19-27)17-7-3-1-2-4-12-21-30-22-13-14-23-30/h5-6,8-11,13-16,18-19,22-23,26H,1-4,7,12,17,20-21,24H2 |
InChI-Schlüssel |
QFKOBJDWAKMNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCCCCCN2C=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


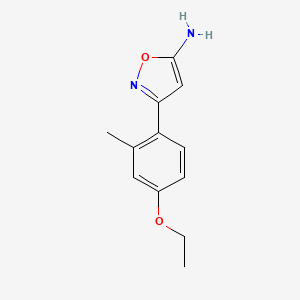
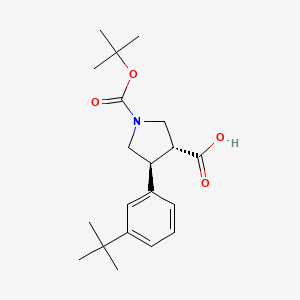
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)




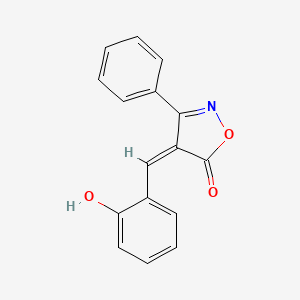
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)

